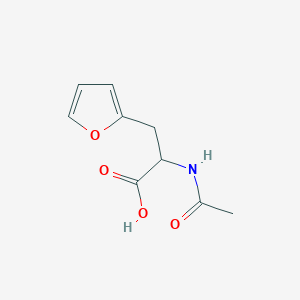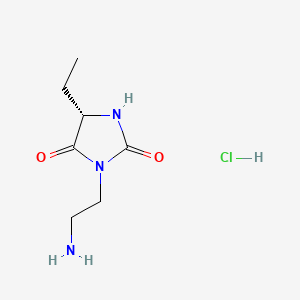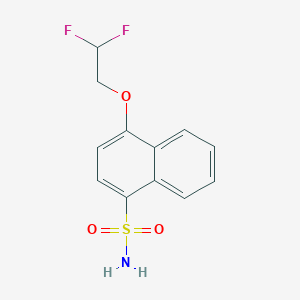
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide is a chemical compound known for its unique structure and properties It features a naphthalene ring substituted with a difluoroethoxy group and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide typically involves the reaction of naphthalene derivatives with difluoroethanol and sulfonamide precursors. One common method includes the use of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride as an intermediate . This intermediate can be prepared by reacting naphthalene-1-sulfonyl chloride with difluoroethanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, reduced sulfonamide derivatives, and various substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The difluoroethoxy group may enhance the compound’s stability and reactivity, contributing to its overall effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride: This compound is a precursor in the synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide.
Naphthalene-1-sulfonamide: A simpler analog without the difluoroethoxy group.
Difluoroethoxybenzene derivatives: Compounds with similar difluoroethoxy substitution but different core structures.
Uniqueness
This compound stands out due to the combination of its naphthalene core, difluoroethoxy group, and sulfonamide functionality. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications .
Eigenschaften
Molekularformel |
C12H11F2NO3S |
|---|---|
Molekulargewicht |
287.28 g/mol |
IUPAC-Name |
4-(2,2-difluoroethoxy)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H11F2NO3S/c13-12(14)7-18-10-5-6-11(19(15,16)17)9-4-2-1-3-8(9)10/h1-6,12H,7H2,(H2,15,16,17) |
InChI-Schlüssel |
FABIPIDDQIBYHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
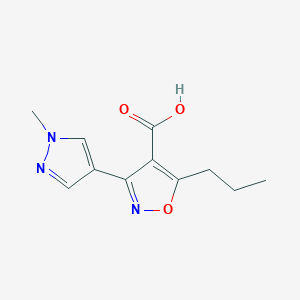


![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
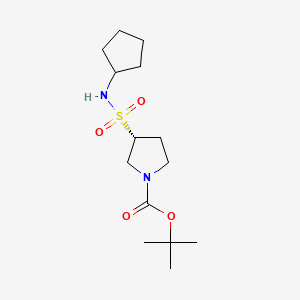
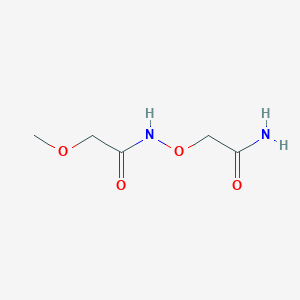
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)

